molecular formula C6H7BrO2S B2940164 1-(5-Bromothiophen-2-yl)ethane-1,2-diol CAS No. 1368858-68-7

1-(5-Bromothiophen-2-yl)ethane-1,2-diol

Cat. No. B2940164
CAS RN: 1368858-68-7
M. Wt: 223.08
InChI Key: QOLBTBJLGRFTOA-UHFFFAOYSA-N
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Description

“1-(5-Bromothiophen-2-yl)ethane-1,2-diol” is a chemical compound with the molecular weight of 207.09 . It has the IUPAC name of (1R)-1-(5-bromo-2-thienyl)ethanol . It is in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7BrOS/c1-4(8)5-2-3-6(7)9-5/h2-4,8H,1H3/t4-/m1/s1 . This indicates the presence of a bromothiophenyl group attached to an ethane-1,2-diol moiety. The compound contains a total of 17 bonds, including 10 non-H bonds, 5 multiple bonds, 2 rotatable bonds, 5 aromatic bonds, 1 five-membered ring, 2 hydroxyl groups, 1 primary alcohol, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

The compound is an oil with a molecular weight of 207.09 . It is stored at a temperature of -10 .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . The compound may also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . If swallowed or inhaled, or if skin or eye irritation occurs, medical advice should be sought .

properties

IUPAC Name

1-(5-bromothiophen-2-yl)ethane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrO2S/c7-6-2-1-5(10-6)4(9)3-8/h1-2,4,8-9H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLBTBJLGRFTOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromothiophen-2-yl)ethane-1,2-diol

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